

# Physicochemical Properties of 6-O- $\alpha$ -D-Galactopyranosyl-D-fructofuranose: A Technical Guide

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## Compound of Interest

Compound Name: *Melibiulose*

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## Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of the disaccharide 6-O- $\alpha$ -D-Galactopyranosyl-D-fructofuranose. Due to the limited availability of experimental data for this specific compound, this document also includes data for the closely related analogue, 6-O- $\alpha$ -D-Galactopyranosyl-D-glucose (melibiose), for comparative purposes, alongside predicted values. Detailed, generalized experimental protocols for determining key physicochemical parameters for carbohydrates are also presented. This guide aims to be a valuable resource for researchers and professionals involved in the study and application of complex carbohydrates.

## Introduction

6-O- $\alpha$ -D-Galactopyranosyl-D-fructofuranose, also known by its synonyms **Melibiulose** and **Planteobiose**, is a disaccharide of interest in various fields of carbohydrate chemistry and biochemistry. Understanding its physicochemical properties is fundamental for its application in research and development, including its potential use in drug formulation and as a building block in organic synthesis. This document collates available data and provides standardized methodologies for its characterization.

## Chemical Identity

Identifier	Value
IUPAC Name	(2R,3R,4S,5R,6R)-2-(((2S,3S,4R,5R)-4-hydroxy-2,5-bis(hydroxymethyl)-3-(((2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)tetrahydrofuran-2-yl)methoxy)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol
Common Names	6-O- $\alpha$ -D-Galactopyranosyl-D-fructofuranose, Melibiulose, Planteobiose
CAS Number	111188-56-8[1]
Chemical Formula	C <sub>12</sub> H <sub>22</sub> O <sub>11</sub> [1]
Molecular Weight	342.3 g/mol [1]

## Physicochemical Properties

The experimental data for 6-O- $\alpha$ -D-Galactopyranosyl-D-fructofuranose is not extensively reported in the literature. The following table summarizes available predicted data for the target compound and experimental data for the related compound D-(+)-Melibiose (6-O- $\alpha$ -D-Galactopyranosyl-D-glucose) for reference.

Property	6-O- $\alpha$ -D-Galactopyranosyl-D-fructofuranose (Predicted)	D-(+)-Melibiose (Experimental)
Melting Point	Not available	182 °C (decomposes)[2][3]
Boiling Point	784.8 $\pm$ 60.0 °C[1]	774.5 $\pm$ 60.0 °C (Predicted)[2][3]
Density	1.69 $\pm$ 0.1 g/cm <sup>3</sup> [1]	1.68 $\pm$ 0.1 g/cm <sup>3</sup> (Predicted)[3]
Solubility	Not available	Soluble in water (100 mg/mL)[2][3]
Specific Optical Rotation ([ $\alpha$ ]D)	Not available	+138° to +143° (c=1, dilute NH <sub>4</sub> OH, 18hr)[2][3]
pKa	11.85 $\pm$ 0.20[1]	12.45 $\pm$ 0.20 (Predicted)[2][3]

## Experimental Protocols

The following sections detail generalized experimental procedures for determining the key physicochemical properties of disaccharides like 6-O- $\alpha$ -D-Galactopyranosyl-D-fructofuranose.

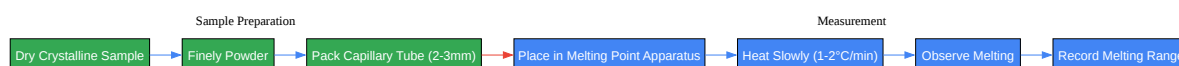
### Determination of Melting Point

The melting point of a crystalline carbohydrate can be determined using a capillary melting point apparatus.

Methodology:

- **Sample Preparation:** A small amount of the dried, crystalline sample is finely powdered and packed into a capillary tube to a height of 2-3 mm.[4][5]
- **Apparatus Setup:** The capillary tube is placed in a melting point apparatus.
- **Heating:** The sample is heated at a steady and slow rate, typically 1-2 °C per minute, near the expected melting point.

- Observation: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting range.



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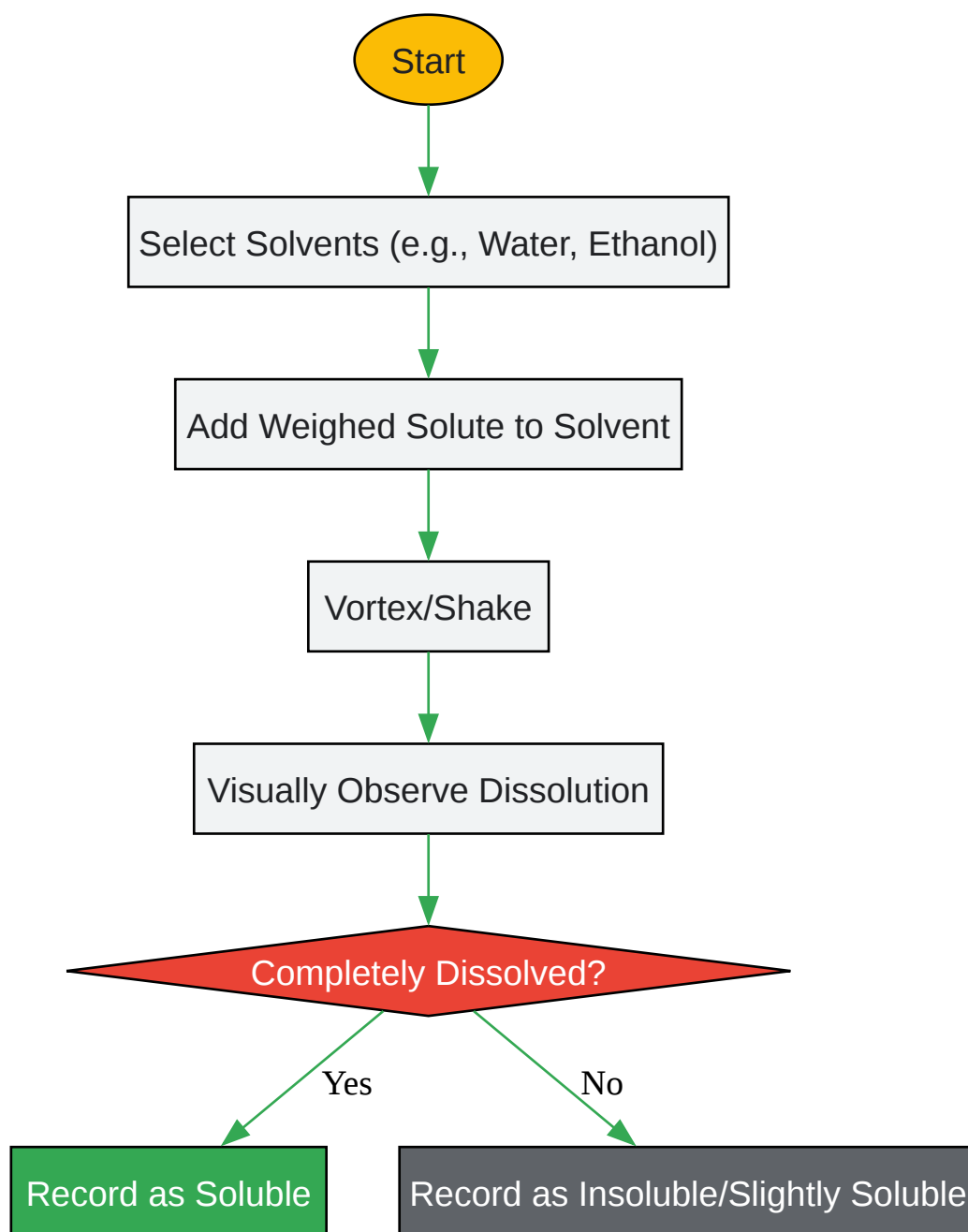
### Workflow for Melting Point Determination

## Determination of Solubility

A general qualitative and semi-quantitative assessment of solubility can be performed in various solvents.

Methodology:

- Solvent Selection: A range of solvents of varying polarities (e.g., water, ethanol, methanol, acetone, diethyl ether) are selected.
- Sample Addition: A pre-weighed amount of the carbohydrate (e.g., 10 mg) is added to a fixed volume of each solvent (e.g., 1 mL) in a test tube.
- Agitation: The mixture is vortexed or shaken vigorously for a set period.
- Observation: The solution is visually inspected for the dissolution of the solid. If dissolved, further amounts of the solute can be added until saturation is reached to provide a semi-quantitative measure.



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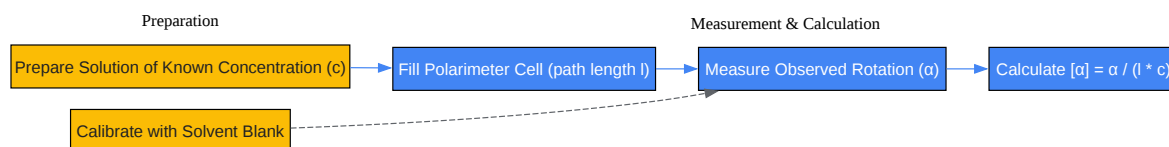
Logical Flow for Solubility Testing

## Determination of Specific Optical Rotation

The specific rotation is a characteristic property of chiral molecules and is measured using a polarimeter.

Methodology:

- **Solution Preparation:** A solution of the carbohydrate is prepared by accurately weighing the solute and dissolving it in a precise volume of a suitable solvent (typically water) to a known concentration ( $c$ , in g/mL).
- **Polarimeter Calibration:** The polarimeter is calibrated using a blank (the pure solvent).
- **Measurement:** The prepared solution is placed in a polarimeter cell of a known path length ( $l$ , in decimeters). The observed optical rotation ( $\alpha$ ) is measured.
- **Calculation:** The specific rotation  $[\alpha]$  is calculated using the formula:  $[\alpha] = \alpha / (l * c)$



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### Experimental Workflow for Specific Rotation

## Biological Activity and Signaling Pathways

There is currently no specific information available in the scientific literature detailing the involvement of 6-O- $\alpha$ -D-Galactopyranosyl-D-fructofuranose in specific biological signaling pathways. As a disaccharide, its primary biological role would be expected to be as a potential energy source upon hydrolysis into its constituent monosaccharides, galactose and fructose.

## Conclusion

This technical guide has summarized the available physicochemical data for 6-O- $\alpha$ -D-Galactopyranosyl-D-fructofuranose. It is evident that there is a notable lack of experimentally determined properties for this compound, with much of the available quantitative data being either predicted or for the glucose-containing analogue, melibiose. The provided experimental

protocols offer a standardized framework for researchers to determine these properties, which would be a valuable contribution to the field of carbohydrate chemistry. Further research is warranted to fully characterize this disaccharide and explore its potential applications.

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